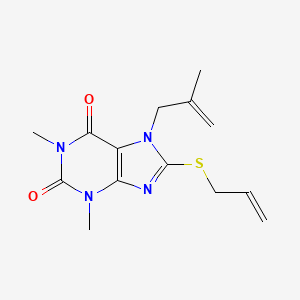![molecular formula C19H18N6O B2724061 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1795441-19-8](/img/structure/B2724061.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 . One of the compounds in this series exhibited potent FGFR inhibitory activity . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Synthesis Analysis
The synthesis of these derivatives involves a structure-based design strategy . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was modified with a group that could provide a hydrogen bond acceptor of suitable size .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound exhibits potent activities against FGFR1, 2, and 3 . It has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .Applications De Recherche Scientifique
Fibroblast Growth Factor Receptor Inhibitor
The compound, particularly its derivative 4h, has shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound 4h has demonstrated potent FGFR inhibitory activity, inhibited breast cancer 4T1 cell proliferation, and induced its apoptosis .
2. Inhibition of Cell Migration and Invasion In addition to its FGFR inhibitory activity, the compound 4h has also been found to significantly inhibit the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives, which include the compound , have shown significant kinase inhibitory activity . This makes them potential candidates for the development of new kinase inhibitors, which are important in the treatment of various diseases, including cancer .
Antimicrobial Activity
Pyrrolopyrazine derivatives have also demonstrated antimicrobial activity . This suggests that the compound could potentially be developed into a new class of antimicrobial agents .
Anti-Inflammatory Activity
The anti-inflammatory activity of pyrrolopyrazine derivatives has also been reported . This indicates potential applications of the compound in the treatment of inflammatory diseases .
Antiviral Activity
Pyrrolopyrazine derivatives have shown antiviral activity . This suggests potential applications in the development of new antiviral drugs .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(17-14-22-25(23-17)16-7-2-1-3-8-16)21-11-5-12-24-13-9-15-6-4-10-20-18(15)24/h1-4,6-10,13-14H,5,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWBAPSUEGOHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

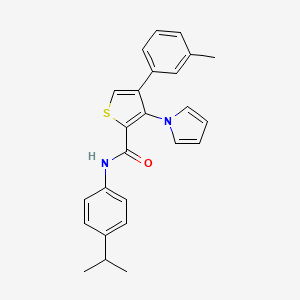
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

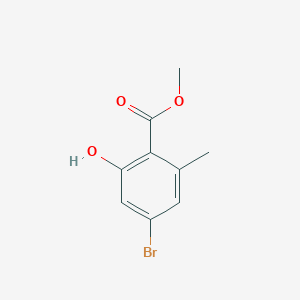
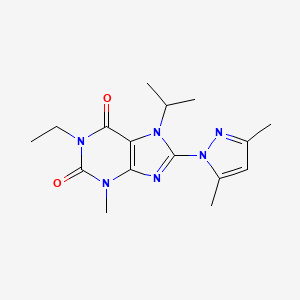
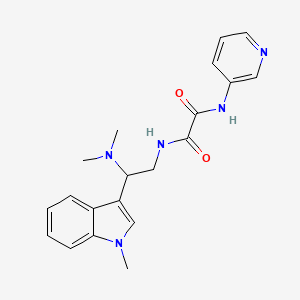
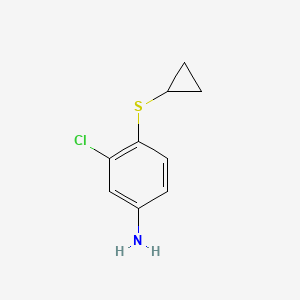
![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)
![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)
